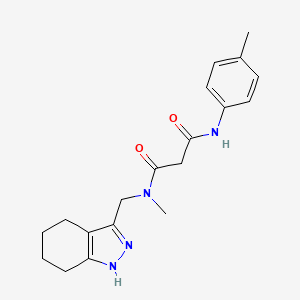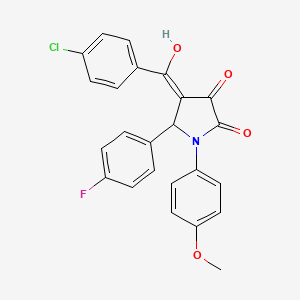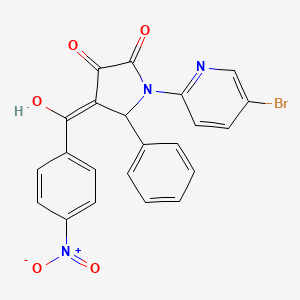![molecular formula C16H21NOS2 B3916861 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B3916861.png)
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone
Übersicht
Beschreibung
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone, also known as TAK-063, is a novel and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a key role in regulating the levels of cyclic nucleotides, which are important signaling molecules in the brain. TAK-063 has shown promise as a potential treatment for various psychiatric and neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Wirkmechanismus
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone works by selectively inhibiting PDE10A, which leads to an increase in the levels of cyclic nucleotides in the brain. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of neuronal activity and plasticity. 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been shown to increase the levels of dopamine and glutamate in the brain, which are neurotransmitters that are involved in various psychiatric and neurological disorders.
Biochemical and Physiological Effects
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of cAMP and cGMP, which are important second messengers in the brain. It has also been shown to increase the levels of dopamine and glutamate, which are neurotransmitters that are involved in various psychiatric and neurological disorders. 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been shown to improve cognitive function and reduce the positive symptoms of schizophrenia in animal models and clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone is its selectivity for PDE10A, which reduces the risk of off-target effects and toxicity. 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. One of the limitations of 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone. One area of focus is the potential use of 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone in the treatment of other psychiatric and neurological disorders, such as Huntington's disease and Parkinson's disease. Another area of focus is the development of more potent and selective PDE10A inhibitors that may have improved therapeutic efficacy and reduced side effects. Additionally, the use of 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone in combination with other drugs or therapies may be explored to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various psychiatric and neurological disorders. In animal models of schizophrenia, 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been shown to improve cognitive deficits and reduce the positive symptoms of the disease. In a clinical trial involving patients with schizophrenia, 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone was found to improve cognitive function without causing significant side effects.
Eigenschaften
IUPAC Name |
1-[4-[[butan-2-yl(thiophen-3-ylmethyl)amino]methyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS2/c1-4-12(2)17(8-14-5-6-19-10-14)9-15-7-16(13(3)18)20-11-15/h5-7,10-12H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQJFRBSUAIIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CSC=C1)CC2=CSC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3916805.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B3916815.png)
![N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3916823.png)
![N-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916830.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3916837.png)
![5-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3916844.png)
![N-(2,5-dimethylphenyl)-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B3916845.png)

![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B3916848.png)
![N-(2-chlorophenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3916858.png)

![2-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3916864.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3916870.png)